molecular formula C14H11N3O2S B2761543 3-(3-(Thiazol-2-yloxy)azetidine-1-carbonyl)benzonitrile CAS No. 1797904-88-1

3-(3-(Thiazol-2-yloxy)azetidine-1-carbonyl)benzonitrile

Cat. No.: B2761543
CAS No.: 1797904-88-1
M. Wt: 285.32
InChI Key: BVFYHTJSCGZZHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidines, such as the one in the given compound, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has been widely studied, including enantioselective, metal-catalyzed, transition-metal-free, and reductive methods . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .


Molecular Structure Analysis

The molecular structure of 3-(3-(Thiazol-2-yloxy)azetidine-1-carbonyl)benzonitrile consists of a thiazole ring connected to an azetidine ring through an oxygen atom. The azetidine ring is further connected to a benzonitrile group through a carbonyl group.


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Scientific Research Applications

Medicinal Chemistry and Pharmacological Activities

Benzothiazole derivatives exhibit a broad spectrum of biological activities, making them a rapidly developing compound of interest in medicinal chemistry. These compounds have shown a variety of pharmacological properties, including anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer activities. The structural versatility of benzothiazole allows for the development of novel therapeutics with enhanced activities and reduced toxicity, emphasizing its importance in drug discovery and development (Bhat & Belagali, 2020).

Antioxidant and Anti-inflammatory Agents

The synthesis and pharmacological evaluation of novel benzofused thiazole derivatives have been explored, with findings indicating significant anti-inflammatory and antioxidant properties. These derivatives have shown promise in in vitro and in vivo studies, highlighting the therapeutic potential of benzothiazole scaffolds in developing alternative treatments for conditions involving oxidative stress and inflammation (Raut et al., 2020).

Optoelectronic Materials

Research on benzothiazole derivatives has also extended into the field of optoelectronics, where these compounds are investigated for their potential applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of benzothiazole and pyrimidine fragments into π-extended conjugated systems has been identified as a valuable strategy for creating novel optoelectronic materials. These materials are explored for their electroluminescent properties and potential applications in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, underscoring the versatility of benzothiazole derivatives beyond pharmaceutical uses (Lipunova et al., 2018).

Properties

IUPAC Name

3-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c15-7-10-2-1-3-11(6-10)13(18)17-8-12(9-17)19-14-16-4-5-20-14/h1-6,12H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFYHTJSCGZZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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